6-Methyloctanoic acid

Antimicrobial peptides Polymyxin Structure-activity relationship

6-Methyloctanoic acid (6-MOA; anteisononanoic acid, ai-C9:0) is a C9 branched-chain saturated fatty acid (BCFA) with a methyl substituent at the anteiso (C6) position of the octanoic acid backbone. Its molecular formula is C9H18O2 with a monoisotopic mass of 158.13068 Da.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 504-99-4
Cat. No. B1594042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyloctanoic acid
CAS504-99-4
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCC(C)CCCCC(=O)O
InChIInChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
InChIKeyGPOPHQSTNHUENT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyloctanoic Acid (CAS 504-99-4): Properties and Procurement-Relevant Identity


6-Methyloctanoic acid (6-MOA; anteisononanoic acid, ai-C9:0) is a C9 branched-chain saturated fatty acid (BCFA) with a methyl substituent at the anteiso (C6) position of the octanoic acid backbone [1]. Its molecular formula is C9H18O2 with a monoisotopic mass of 158.13068 Da [2]. The compound exists as a racemic mixture unless specified otherwise, with the (+)-enantiomer being a known degradation product of polymyxin antibiotics [3]. Predicted physicochemical properties include a boiling point of 253.4±8.0 °C at 760 mmHg, density of 0.9±0.1 g/cm³, and a logP of approximately 3.25 [4]. Commercially, the compound is available at purities up to 98% .

6-Methyloctanoic Acid: Why Branched-Chain and Positional Isomers Cannot Be Substituted


Generic substitution of 6-methyloctanoic acid with straight-chain octanoic acid (C8:0) or n-nonanoic acid (C9:0) is scientifically invalid due to profound differences in molecular architecture and biological function. 6-MOA possesses an anteiso methyl branch at C6, a structural feature that alters its physical properties—notably its boiling point (253.4°C) compared to n-nonanoic acid (255.6°C)—and significantly influences its interaction with biological membranes [1]. More critically, the exact position of the methyl branch is a non-negotiable determinant of bioactivity: isomers such as 2-methyloctanoic acid (iso-branched) and 7-methyloctanoic acid exhibit markedly different antimicrobial profiles [2]. In the context of peptide antibiotics like colistin and teicoplanin, the 6-methyloctanoyl side chain is not a replaceable moiety; its precise length, anteiso branching, and stereochemistry are essential for optimal antimicrobial potency, with even a one-carbon truncation (to 6-methylheptanoic acid) altering the drug's spectrum and MIC values [3][4].

6-Methyloctanoic Acid: Quantitative Differentiation Evidence vs. Structural Analogs


Antimicrobial Potency of 6-Methyloctanoic Acid Side Chain in Colistin vs. Shorter Acyl Chain Analogs

6-Methyloctanoic acid is a critical component of colistin A and polymyxin B1. Replacing the (S)-6-methyloctanoic acid moiety in polymyxin B1 with shorter acyl chains (analogues 23-26) results in a distinct loss of antimicrobial activity [1]. This demonstrates that the specific length and branching of the 6-MOA side chain is critical for maintaining potency against Gram-negative bacteria, confirming that shorter-chain substitutes are not functionally equivalent [1].

Antimicrobial peptides Polymyxin Structure-activity relationship

Differentiation of Colistin A vs. Colistin B: 6-Methyloctanoic Acid vs. 6-Methylheptanoic Acid Side Chain

Colistin is a mixture of two major components, Colistin A and Colistin B, which differ solely in their N-terminal fatty acyl chain. Colistin A contains a 6-methyloctanoic acid residue, while Colistin B contains a 6-methylheptanoic acid residue [1]. This single methylene group difference (C9 vs. C8 branched chain) is sufficient to alter the antibiotic's physicochemical properties and, in some contexts, its spectrum of activity. This precise molecular distinction necessitates the use of pure 6-MOA for the synthesis of defined colistin A analogues, as substituting with 6-methylheptanoic acid would yield the B variant [1].

Colistin Polymyxin E Antibiotic Structure-activity relationship

Physicochemical Differentiation: Boiling Point of 6-Methyloctanoic Acid vs. n-Nonanoic Acid

The anteiso methyl branch at C6 of 6-methyloctanoic acid reduces intermolecular forces compared to the straight-chain n-nonanoic acid, resulting in a lower boiling point. This physical property difference has implications for separation processes and formulation design [1].

Physicochemical property Boiling point Branched-chain fatty acid

Differential Antimicrobial Activity Among Methyl-Branched Nonanoic Acid Positional Isomers

A systematic study of all seven positional isomers of methyl-branched n-nonanoic acid (2-, 3-, 4-, 5-, 6-, 7-, and 8-methyl) revealed that antimicrobial activity is highly dependent on the branch position [1]. While all compounds showed varied activity against Gram-positive bacteria, only the 4-, 7-, and 8-methyl isomers (4-MNA, 7-MNA, and 8-MNA) possessed activity against Streptomyces species. This demonstrates that the 6-methyl isomer (6-MOA) has a unique biological profile distinct from its positional analogs, and that substitution with another isomer would not guarantee equivalent antimicrobial performance [1].

Antimicrobial Branched-chain fatty acid Structure-activity relationship

6-Methyloctanoic Acid vs. n-Nonanoic Acid in Teicoplanin Analogs

Teicoplanin is a glycopeptide antibiotic complex produced by Actinoplanes teichomyceticus. Among the various analogs, RS-3 and RS-4 are teicoplanins that differ only in their fatty acid side chains: RS-3 contains 6-methyloctanoic acid, while RS-4 contains the straight-chain n-nonanoic acid [1]. This demonstrates that the branched 6-MOA chain is naturally utilized alongside its straight-chain counterpart to produce distinct, biologically active analogs, highlighting the specific role of the anteiso branch in generating structural diversity within a clinically important antibiotic family [1].

Teicoplanin Glycopeptide antibiotic Structure-activity relationship

Stereochemical Differentiation: Enantiomeric Purity and Application of (6R)-6-Methyloctanoic Acid in Colistin A Synthesis

The (6R)-enantiomer of 6-methyloctanoic acid is a specifically required intermediate for the synthesis of Colistin A Sulfate Hydrate, an antibiotic used against multi-drug resistant (MDR) Gram-negative bacteria . This highlights the critical importance of stereochemistry; the racemic mixture or the (6S)-enantiomer may not be functionally equivalent in this context, as the natural polymyxin component is (+)-6-methyloctanoic acid [1].

Chiral synthesis Colistin A Enantiomer Antibiotic

6-Methyloctanoic Acid: Evidence-Backed Procurement Applications for Research and Industry


Synthesis of Defined Colistin A and Polymyxin B1 Analogues for SAR Studies

For medicinal chemistry laboratories focused on developing next-generation polymyxin antibiotics to combat multi-drug resistant Gram-negative infections, 6-methyloctanoic acid is an essential building block. As demonstrated by the direct evidence, colistin A and polymyxin B1 contain a (S)-6-methyloctanoic acid side chain, and replacing this moiety with shorter acyl chains results in a loss of antimicrobial activity [1][2]. Researchers require the (6R)- or (S)-enantiomer of 6-MOA to synthesize structurally accurate analogues and investigate structure-activity relationships (SAR), ensuring their new compounds retain the full potency of the parent antibiotic .

Investigating the Role of Anteiso-Branched Fatty Acids in Bacterial Membrane Physiology

6-Methyloctanoic acid (anteisononanoic acid) is a significant metabolite in various bacterial species, contributing to the unique physicochemical properties of their cell membranes . Unlike its straight-chain isomer n-nonanoic acid, the anteiso branching pattern of 6-MOA is known to modulate membrane fluidity and permeability in a species-specific manner. Researchers studying bacterial adaptation, stress response, or novel antimicrobial targets should procure 6-MOA as a defined standard to investigate how this specific branched-chain fatty acid alters membrane biophysical properties compared to straight-chain or iso-branched alternatives .

Synthesis of Teicoplanin Analogues and Related Glycopeptide Antibiotics

The teicoplanin analog RS-3 is characterized by a 6-methyloctanoic acid side chain, distinguishing it from RS-4 which bears an n-nonanoic acid chain [3]. For pharmaceutical development programs aimed at creating novel glycopeptide antibiotics or studying the impact of lipid tail variation on pharmacokinetics, 6-MOA is a required intermediate. Substituting 6-MOA with n-nonanoic acid or other branched isomers would produce a different analog (e.g., RS-4) and confound SAR studies, as the evidence confirms these analogs are naturally distinct [3].

Forensic Authentication and Quality Control of Colistin-Based Pharmaceuticals

Colistin is a clinically used antibiotic consisting of two major components: Colistin A (6-methyloctanoic acid) and Colistin B (6-methylheptanoic acid) [2]. Analytical laboratories tasked with quality control, batch-to-batch consistency analysis, or forensic authentication of colistin formulations require a pure standard of 6-MOA. This standard is essential for developing and validating HPLC, LC-MS, or GC-MS methods to accurately quantify the Colistin A component and differentiate it from Colistin B, ensuring the drug product meets pharmacopoeial specifications [2].

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